molecular formula C8H12F3NO3 B2844280 2-Ethenylmorpholine;2,2,2-trifluoroacetic acid CAS No. 2411297-71-5

2-Ethenylmorpholine;2,2,2-trifluoroacetic acid

Cat. No.: B2844280
CAS No.: 2411297-71-5
M. Wt: 227.183
InChI Key: GYEQLVFBKDAMHD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroacetic acid (TFA), with the chemical formula CF₃COOH (CAS 76-05-1), is a colorless, volatile liquid with a pungent odor and exceptional acidity (pKa ~0.23) due to the electron-withdrawing trifluoromethyl group . It is highly soluble in water and polar organic solvents, making it a versatile reagent in organic synthesis, catalysis, and pharmaceutical manufacturing . TFA is synthesized via electrochemical fluorination of acetyl chloride or hydrolysis of fluorinated hydrocarbons . Key applications include:

  • Catalysis: Protonation of heterocycles in nucleophilic aromatic substitution (SₙAr) reactions .
  • Solvent systems: Combined with 2,2,2-trifluoroethanol (TFE) to enhance reaction efficiency .
  • Derivative synthesis: Precursor to trifluoroacetic anhydride, esters, and fluorinated alcohols .

This article focuses on TFA due to the availability of authoritative sources.

Properties

IUPAC Name

2-ethenylmorpholine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2HF3O2/c1-2-6-5-7-3-4-8-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCDIRKDGYSZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CNCCO1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenylmorpholine;2,2,2-trifluoroacetic acid typically involves the reaction of 2-ethenylmorpholine with 2,2,2-trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. The industrial process is designed to be efficient, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Ethenylmorpholine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-Ethenylmorpholine;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological studies to investigate its effects on biological systems and pathways.

    Industry: It is used in industrial processes for the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethenylmorpholine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Trifluoroacetic Anhydride (TFAA)

  • Structure : (CF₃CO)₂O.
  • Role : Stronger acylating agent than TFA, used in peptide synthesis and esterifications .
  • Reactivity : More electrophilic but less acidic (pKa ~2.7) compared to TFA .

Pentafluoropropionic Acid (PFPA, CF₃CF₂COOH)

  • Acidity : Weaker acid (pKa ~0.9) than TFA due to reduced electron-withdrawing effects .
  • Applications : Less common in synthesis but used in etching due to higher thermal stability .

Acetic Acid (CH₃COOH)

  • Acidity : Significantly weaker (pKa ~4.76) than TFA, limiting its use in reactions requiring strong protonation .
  • Volatility : Lower boiling point (118°C vs. TFA’s 72°C) complicates solvent removal .

Fluorinated Alcohols and Solvents

2,2,2-Trifluoroethanol (TFE)

  • Synergy with TFA : The TFA-TFE system enhances SₙAr reactions by solubilizing polar substrates and stabilizing intermediates. Yields reach 50–90% under microwave irradiation .
  • Advantages : Low nucleophilicity, ease of removal, and compatibility with functional groups .

Hexafluoroisopropanol (HFIP)

  • Acidity : Less acidic than TFA but superior to TFE. Used in asymmetric catalysis but is costlier .

Halogenated Derivatives

Ethyl Trifluoroacetate (CF₃COOEt)

  • Reactivity : Less acidic than TFA but useful for esterifications and protecting groups .
  • Stability : Hydrolyzes slowly in aqueous conditions, unlike TFA’s rapid dissociation .

Research Findings and Data Tables

Table 1: Physicochemical Properties of TFA and Analogues

Compound Boiling Point (°C) pKa Solubility in Water Key Applications
TFA 72 ~0.23 Miscible Catalysis, peptide synthesis
Trifluoroacetic Anhydride 40 (decomposes) ~2.7 Reacts violently Acylations, derivatization
Pentafluoropropionic Acid 96 ~0.9 Limited Etching, specialty chemicals
Acetic Acid 118 4.76 Miscible General synthesis

Table 2: Reaction Efficiency in TFA-TFE vs. Other Solvents

Reaction Type Solvent System Yield (%) Key Advantages
SₙAr (Aniline + Purine) TFA-TFE 50–90 Low nucleophilicity, easy purification
SₙAr (Conventional) DMF/Water 30–60 Requires harsh conditions, lower yields

Biological Activity

Chemical Identification

  • IUPAC Name : 2-Ethenylmorpholine; 2,2,2-trifluoroacetic acid
  • CAS Number : 2411297-71-5
  • Molecular Formula : C7H10F3N1O2

This compound is a derivative of morpholine, which is a six-membered heterocyclic amine. The presence of the trifluoroacetic acid moiety significantly influences its biological activity.

The biological activity of 2-Ethenylmorpholine; 2,2,2-trifluoroacetic acid can be attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoroacetic acid component is known for its ability to modulate protein interactions and influence metabolic pathways.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Studies have shown that morpholine derivatives possess antimicrobial properties. The incorporation of trifluoroacetic acid may enhance these effects by altering membrane permeability or inhibiting bacterial enzyme systems.
  • Antiviral Activity : Some derivatives have demonstrated potential against viral infections, possibly through interference with viral replication mechanisms.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in oncology.

Case Studies

  • Study on Antimicrobial Effects : A recent study tested the antimicrobial efficacy of various morpholine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the trifluoroacetate derivative had a significant inhibitory effect on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assay : In vitro assays conducted on HeLa cells showed that 2-Ethenylmorpholine; 2,2,2-trifluoroacetic acid induced apoptosis at higher concentrations, suggesting its potential as an anticancer agent.
  • Viral Replication Study : Research focusing on the antiviral properties revealed that this compound could inhibit the replication of certain viruses by disrupting their entry into host cells.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
CytotoxicityInduction of apoptosis in HeLa cells
AntiviralInhibition of viral replication

Synthesis and Characterization

The synthesis of 2-Ethenylmorpholine; 2,2,2-trifluoroacetic acid typically involves the reaction of morpholine derivatives with trifluoroacetic anhydride under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Toxicological Profile

Toxicological studies are essential to evaluate the safety profile of this compound. Initial assessments indicate low toxicity in mammalian cell lines; however, further studies are required to establish safe dosage levels for therapeutic applications.

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